molecular formula C19H32N2O4 B1674245 Ibuprofen lysine CAS No. 57469-77-9

Ibuprofen lysine

Cat. No.: B1674245
CAS No.: 57469-77-9
M. Wt: 352.5 g/mol
InChI Key: IHHXIUAEPKVVII-ZSCHJXSPSA-N
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Description

Ibuprofen lysine is a compound formed by the combination of ibuprofen and lysine. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid, and it is widely used to relieve pain, reduce fever, and alleviate inflammation. Lysine is an essential amino acid that enhances the solubility and absorption of ibuprofen, making this compound a faster-acting formulation compared to ibuprofen alone .

Scientific Research Applications

Ibuprofen lysine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Ibuprofen lysine, like its parent compound ibuprofen, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation .

Mode of Action

This compound acts as a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . This results in alleviation of pain, reduction of fever, and suppression of inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . Normally, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production . This has downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, resulting in a mean peak plasma level of 31 µg/ml ibuprofen and a mean time to peak (tmax) of 45 minutes . The absolute bioavailability of ibuprofen amounts to 102.7 percent, indicating a complete absorption of ibuprofen when administered as its lysine salt . This rapid absorption and high bioavailability contribute to the compound’s effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can reduce inflammation and alleviate pain . Additionally, it has been found to inhibit platelet aggregation , which can contribute to its anti-inflammatory effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of gastric filling can significantly influence the absorption of this compound . It has been found that the absorption of ibuprofen as the lysinate is only faster when taken on an empty stomach; after a standard breakfast, the time to peak plasma levels with ibuprofen acid (with caffeine) was actually shorter than for ibuprofen lysinate . This suggests that the timing of administration relative to meals can impact the drug’s efficacy.

Safety and Hazards

Ibuprofen lysine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen lysine involves the reaction of ibuprofen with lysine. The process typically starts with the preparation of ibuprofen through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The ibuprofen is then reacted with lysine under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and filtration to isolate and purify the final product. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated derivatives, alcohols, and substituted aromatic compounds. These products have varying pharmacological properties and can be used for different therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen lysine is unique due to its rapid absorption and fast onset of action compared to ibuprofen alone. The addition of lysine enhances the solubility of ibuprofen, making it more effective for acute pain relief. This makes this compound a preferred choice for conditions requiring quick pain management .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024433
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-77-9
Record name Ibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57469-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine mono[4-isobutyl-α-methylbenzeneacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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